4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester
CAS No.: 2121511-96-2
VCID: VC11660114
Molecular Formula: C13H16BClF2O3
Molecular Weight: 304.53 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester is a complex organic compound used in various chemical reactions, particularly in the synthesis of pharmaceuticals and organic materials. Its chemical structure includes a boronic acid moiety, which is protected by a pinacol ester group, making it stable and versatile for further transformations. This compound is identified by its CAS number, 2121511-96-2, and its molecular formula is C13H16BClF2O3 . ApplicationsBoronic acid pinacol esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and materials . Suppliers and ManufacturersThis compound is supplied by several manufacturers, including AOBChem and Zhuhai Aobokai Biomedical Technology Co., Ltd., primarily based in China . It is also available from other international suppliers. Safety and HandlingHandling this compound requires caution due to its potential hazards. It is classified with hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and respiratory tract irritation. Precautionary statements include avoiding inhalation, washing hands thoroughly after handling, and using protective equipment . |
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CAS No. | 2121511-96-2 |
Product Name | 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester |
Molecular Formula | C13H16BClF2O3 |
Molecular Weight | 304.53 g/mol |
IUPAC Name | 2-(4-chloro-2,3-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H16BClF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(18-5)9(15)11(17)10(7)16/h6H,1-5H3 |
Standard InChIKey | ZGSLZNVTHCWFNH-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)Cl)OC |
PubChem Compound | 134715493 |
Last Modified | Nov 23 2023 |
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